MPO Inhibitory Potency of 6-(3-Aminophenyl)pyridin-3-ol vs. Clinical Candidate PF-06281355
6-(3-Aminophenyl)pyridin-3-ol inhibits recombinant human MPO with an IC50 of 159 nM [1], exhibiting ~9-fold greater potency than the clinical-stage MPO inhibitor PF-06281355 (IC50 = 1.5 μM in LPS-stimulated human whole blood) . This difference suggests a substantially lower concentration requirement for achieving equivalent enzyme inhibition.
| Evidence Dimension | Inhibitory potency (IC50) against myeloperoxidase |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | PF-06281355 (IC50 = 1.5 μM) |
| Quantified Difference | ~9.4-fold more potent |
| Conditions | Recombinant human MPO, 120 mM NaCl, 10-min incubation, aminophenyl fluorescein assay |
Why This Matters
Procurement decisions for MPO-targeting research should prioritize compounds with lower IC50 values to minimize required concentration and reduce potential off-target effects.
- [1] BindingDB. (n.d.). Enzyme Inhibition Constant Data for BDBM50554044 (Myeloperoxidase). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044&google=BDBM50554044 View Source
